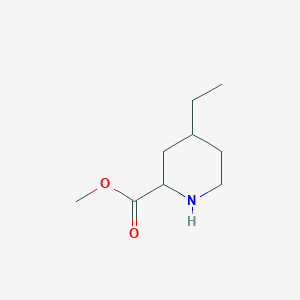

Methyl 4-ethylpiperidine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-ethylpiperidine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Methyl 4-ethylpiperidine-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of argatroban, a direct thrombin inhibitor used for anticoagulation therapy. The synthesis of argatroban involves the transformation of 4-methyl-2-piperidinecarboxylic acid derivatives, where this compound plays a crucial role in optimizing yield and purity during the production process .

Case Study: Synthesis of Argatroban

- Objective : Develop a cost-effective synthesis route for argatroban.

- Method : Utilizing this compound as a key intermediate, researchers employed hydrogenation and esterification techniques to enhance yield.

- Outcome : The method demonstrated improved efficiency and reduced costs compared to traditional synthesis routes .

Material Science

In material science, this compound is explored for its potential in creating functional polymers. These polymers can be utilized in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively.

Functional Polymers

- Application : Development of nanosized drug delivery systems that leverage the properties of this compound.

- Benefits : Enhanced solubility and controlled release profiles for various drugs, improving therapeutic efficacy .

Organic Synthesis

As a versatile building block in organic synthesis, this compound is used to create various nitrogen-containing heterocycles. These compounds are vital in developing new pharmaceuticals and agrochemicals.

Synthetic Pathways

Researchers have identified several synthetic pathways utilizing this compound:

- Hydrogenation Reactions : Converting related compounds into more complex structures with biological activity.

- Esterification Processes : Facilitating the formation of esters that can be further modified for diverse applications .

Data Table: Comparison of Synthetic Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Hydrogenation | High yield | Requires high pressure |

| Esterification | Simple procedure | May require purification |

| Multi-step synthesis | Versatile product range | Time-consuming |

Eigenschaften

CAS-Nummer |

144817-81-2 |

|---|---|

Molekularformel |

C9H17NO2 |

Molekulargewicht |

171.24 g/mol |

IUPAC-Name |

methyl 4-ethylpiperidine-2-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-3-7-4-5-10-8(6-7)9(11)12-2/h7-8,10H,3-6H2,1-2H3 |

InChI-Schlüssel |

XLMOZDQMLBUSTN-UHFFFAOYSA-N |

SMILES |

CCC1CCNC(C1)C(=O)OC |

Kanonische SMILES |

CCC1CCNC(C1)C(=O)OC |

Synonyme |

4-ETHYL-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.